N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide
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Overview
Description
N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azepane ring, a cyclobutyl group, and a methanesulfonamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide typically involves the reaction of azepane derivatives with cyclobutylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it could inhibit the activity of certain proteases, thereby affecting protein degradation and turnover.
Comparison with Similar Compounds
Similar Compounds
N-(Azepan-4-yl)-N-cyclobutylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(Azepan-4-yl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a cyclobutyl group.
Uniqueness
N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide is unique due to its combination of an azepane ring, a cyclobutyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H22N2O2S |
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Molecular Weight |
246.37 g/mol |
IUPAC Name |
N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide |
InChI |
InChI=1S/C11H22N2O2S/c1-16(14,15)13(10-4-2-5-10)11-6-3-8-12-9-7-11/h10-12H,2-9H2,1H3 |
InChI Key |
YEMRXLSTXYFRJL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1CCC1)C2CCCNCC2 |
Origin of Product |
United States |
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